molecular formula C11H13Cl3N2O B1654344 (r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl CAS No. 2221988-68-5

(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl

Cat. No. B1654344
M. Wt: 295.6
InChI Key: KKEPRDQOERKGSW-HNCPQSOCSA-N
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Description

®-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride , also known by its chemical formula C₁₁H₁₁Cl₂N₂O , is a synthetic compound with potential pharmaceutical applications. Its structure combines a pyrrolidinone ring with a dichlorobenzyl moiety, imparting specific properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the dichlorobenzyl group onto the pyrrolidinone scaffold. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the stereochemistry ® in the amino group plays a crucial role in its biological activity.



Molecular Structure Analysis

The molecular structure of ®-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride reveals the following features:



  • A five-membered pyrrolidinone ring.

  • A dichlorobenzyl substituent attached to the nitrogen atom.

  • The hydrochloride salt form, enhancing solubility and stability.



Chemical Reactions Analysis

This compound can participate in diverse chemical reactions, such as:



  • Nucleophilic substitutions : The amino group can undergo substitution reactions with various electrophiles.

  • Acid-base reactions : The hydrochloride salt dissociates in solution, affecting its pharmacokinetics.

  • Redox reactions : The dichlorobenzyl moiety may be susceptible to oxidation or reduction.



Physical And Chemical Properties Analysis


  • Physical state : Typically a white crystalline powder.

  • Melting point : Varies depending on the salt form.

  • Solubility : Soluble in water due to the hydrochloride salt.

  • Stability : Sensitive to light, moisture, and extreme temperatures.


Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • Cyclocondensation Reactions : The compound is involved in cyclocondensation reactions with alpha-aminonitriles and enones, leading to the production of 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. This process is crucial for the development of polysubstituted pyrrolizidines and demonstrates the kinetic stability against base-induced elimination of HCN (Bergner et al., 2009).
  • Scale-up Synthesis for Enantiomerically Pure Amino Acids : It has been utilized in the scale-up synthesis of enantiomerically pure amino acids, showcasing its role in the efficient and environmentally friendly synthesis on a multigram scale. This highlights its potential in the preparation of bioactive peptides and new chemical entities (Romoff et al., 2017).

Advanced Material Science

  • Photoredox-Catalyzed Intramolecular Aminodifluoromethylation : This compound plays a role in the photoredox catalyzed aminodifluoromethylation of unactivated alkenes, where it acts as a source of HCF2 radical. The process is significant for the synthesis of pyrrolidines and lactones, emphasizing its application in creating advanced materials with moderate to excellent yields (Zhang et al., 2015).

Environmental Chemistry

  • Supramolecular Gelation for HCl Trapping : A study demonstrated the use of a pyridine-containing amino acid-based gelator that forms gels in the presence of hydrochloric acid, indicating selective binding and trapping of HCl. This research suggests potential environmental applications for the removal of hazardous gases (Basak et al., 2014).

Catalysis and Synthetic Applications

  • Recyclable Catalyst for Acylation : The compound serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This highlights its utility in synthetic organic chemistry, particularly in enhancing reaction efficiencies and investigating reaction mechanisms (Liu et al., 2014).

Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but chronic exposure requires caution.

  • Handling precautions : Use appropriate protective gear (gloves, goggles) during handling.

  • Environmental impact : Dispose of properly to prevent environmental contamination.


Future Directions

Researchers should explore:



  • Pharmacological studies : Investigate its therapeutic potential.

  • Structure-activity relationships : Correlate structure with activity.

  • Formulation development : Optimize dosage forms.

  • Safety profiling : Assess long-term effects.


properties

IUPAC Name

(3R)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPRDQOERKGSW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hcl

CAS RN

2221988-68-5
Record name 2-Pyrrolidinone, 3-amino-1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221988-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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